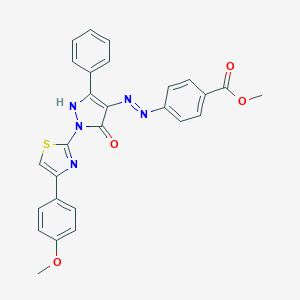

(E)-methyl 4-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

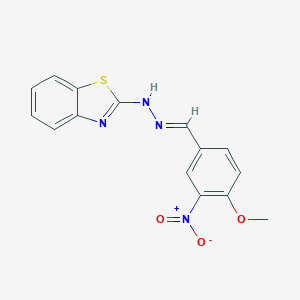

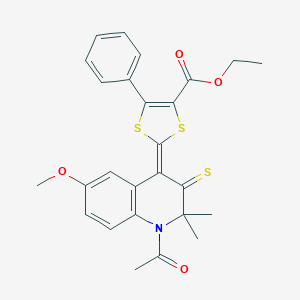

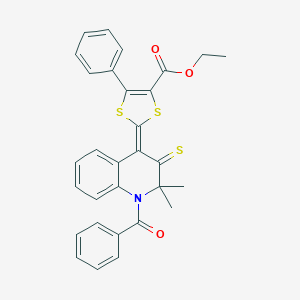

While the exact synthesis process for this compound is not detailed in the literature, similar compounds have been synthesized through various methods. For instance, thiazole and oxazole substituted benzothiazole derivatives have been synthesized starting from 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl) ethanone . Another method involves the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a thiazole ring attached to a pyrazole ring via a hydrazinyl linkage. The pyrazole ring is likely substituted with a phenyl group and a methoxyphenyl group .Mechanism of Action

Target of Action

STK391756, also known as Serine/threonine kinase 39 (STK39), is a kinase that is thought to function in the cellular stress response pathway . It is overexpressed in various tumor tissues and plays an essential role in tumor progression .

Mode of Action

STK39 mediates oncogenic effects on cells by activating the PI3K/AKT signaling pathway . This activation leads to a series of cellular changes that promote cell proliferation, migration, and invasion .

Biochemical Pathways

The PI3K/AKT signaling pathway is a critical biochemical pathway affected by STK39 . This pathway is involved in regulating cell growth, proliferation, differentiation, migration, and survival. Activation of this pathway by STK39 can lead to enhanced cell proliferation and survival, contributing to tumor progression .

Result of Action

The activation of the PI3K/AKT signaling pathway by STK39 results in enhanced cell proliferation, migration, and invasion . This can lead to tumor progression and resistance to certain treatments .

properties

IUPAC Name |

methyl 4-[[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-5-phenyl-1H-pyrazol-4-yl]diazenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O4S/c1-35-21-14-10-17(11-15-21)22-16-37-27(28-22)32-25(33)24(23(31-32)18-6-4-3-5-7-18)30-29-20-12-8-19(9-13-20)26(34)36-2/h3-16,31H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRHHGCODRVYSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=C(C=C5)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 4-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 12-ethoxy-10,10-dimethyl-4,5,8-tris(methoxycarbonyl)spiro[1,3-dithiolen e-2,1'-5,6-dihydrothiino[2,3-c]quinoline]-7-carboxylate](/img/structure/B402899.png)

![3-bromo-N-[2-(5-bromonaphthalen-1-yl)oxy-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B402900.png)

![2-(3,4-dichlorophenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402906.png)

![2-(3,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B402909.png)

![2-(3,4-dichlorophenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402910.png)

![4-(morpholin-4-yl)-6-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B402913.png)

![4-(Benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402914.png)

![3-Nitro-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402917.png)